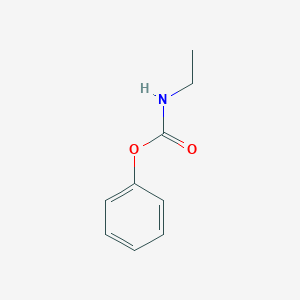

Carbamic acid, N-ethyl-, phenyl ester

描述

Structure

3D Structure

属性

IUPAC Name |

phenyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHCQUAMFYNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl Phenylcarbamate and Analogues

Classical Synthesis Routes to N-Ethyl Phenylcarbamate

The traditional synthesis of N-ethyl phenylcarbamate relies on well-established organic reactions that have been fundamental to chemical manufacturing for decades. These methods are characterized by their directness and a long history of application.

Esterification via Carbamic Acids and Alcohols/Phenols

Esterification represents a foundational route to carbamates. This process can involve the reaction of a carbamic acid intermediate with an alcohol or phenol (B47542). The direct synthesis of carbamates from amines, carbon dioxide, and alcohols proceeds through the in-situ formation of a carbamic acid, which is then esterified. psu.edursc.org However, the stability of carbamic acids is often a challenge, leading to alternative approaches.

A more common classical method involves the reaction of a substituted phenol with a carbamoyl (B1232498) chloride. For instance, O-aryl carbamates can be synthesized in a one-pot procedure by reacting in-situ generated N-substituted carbamoyl chlorides with various phenols. organic-chemistry.org This avoids the need to handle sensitive reactants directly. Another variation is the reaction of basically substituted phenols with disubstituted carbamyl chlorides, such as ethylmethyl carbamoyl chloride, in the presence of a base. google.comgoogle.com Peptide coupling reagents like TBTU, TATU, or COMU can also facilitate the esterification between a carboxylic acid and an alcohol or phenol at room temperature to produce esters in high yields. organic-chemistry.org

The Steglich esterification, which utilizes carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is another effective method. researchgate.net This approach allows for the selective acylation of alcohols in the presence of phenols, a selectivity that can be reversed by adding a catalytic amount of acid. researchgate.netnih.gov

Isocyanate-Alcohol Coupling Reactions: Phenyl Isocyanate with Ethanol (B145695)

The reaction between an isocyanate and an alcohol is a highly efficient and widely used method for synthesizing carbamates, also known as urethanes. The coupling of phenyl isocyanate with ethanol is a direct and often quantitative route to N-ethyl phenylcarbamate. vaia.com This reaction is typically exothermic and proceeds via the nucleophilic addition of the alcohol to the highly electrophilic carbon of the isocyanate group. vaia.comkuleuven.be

The mechanism is generally considered to be first-order with respect to both the isocyanate and the alcohol concentration. researchgate.net Theoretical and experimental studies suggest that multiple alcohol molecules can be involved in the reaction, participating in a multimolecular mechanism where alcohol clusters act as the nucleophile, facilitating proton transfer in a concerted fashion. kuleuven.be The reaction rate is influenced by the substituents on the phenyl ring; electron-withdrawing groups tend to accelerate the reaction. researchgate.net

A specific example involves reacting N,N'-diphenyl urea (B33335) with ethyl carbamate (B1207046) in ethanol at 200°C in a pressure apparatus, which yields N-phenyl carbamic acid ethyl ester with a 77.3% yield after distillation. prepchem.com

Advanced Catalytic Approaches in N-Ethyl Phenylcarbamate Synthesis

Modern synthetic chemistry has introduced sophisticated catalytic systems to improve the efficiency, selectivity, and environmental footprint of carbamate synthesis. These methods often involve the formation of carbon-nitrogen (C-N) bonds under milder conditions than classical routes.

Metal-Catalyzed C-N Bond Formation (e.g., Palladium-catalyzed, Copper-mediated)

Transition metal catalysis is a cornerstone of modern C-N bond formation. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for carbamate synthesis. tcichemicals.com An efficient method involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which serves as a nucleophilic trapping agent for the in-situ generated isocyanate intermediate. mit.edu This approach provides direct access to a wide range of N-aryl carbamates.

Copper-catalyzed reactions also offer a viable route. One such method involves the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates, which proceeds under mild conditions. organic-chemistry.org Furthermore, heterogeneous catalysts have been developed for the synthesis of N-phenyl carbamates. For example, zinc alkyl carboxylate catalysts chemically bonded to a silica (B1680970) surface have shown high activity and recyclability in the reaction between aniline (B41778) and dimethyl carbonate. rsc.org Similarly, Ce-based complex oxides, particularly CuO–CeO₂, have demonstrated excellent catalytic performance for synthesizing methyl N-phenyl carbamate from the same reagents. figshare.com

Metal-Free C-N Coupling Protocols

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free C-N coupling reactions have gained significant attention. researchgate.net One innovative approach for the synthesis of N-phenylcarbamates involves a reaction between an amine and a hydrazine (B178648) formate (B1220265) in the presence of iodine and tert-butyl hydroperoxide (TBHP). This method proceeds via the formation of an alkoxycarbonyl radical for the cross-coupling reaction and is notable for its use of inexpensive and readily available materials. researchgate.net

Another metal-free protocol is the three-component coupling of amines, carbon dioxide, and organic halides. This reaction can be effectively promoted by cesium carbonate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), offering mild conditions and short reaction times. organic-chemistry.org Additionally, nonmetallic reagents such as tetra(methoxy)silane (Si(OMe)₄) have been used with an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to directly convert CO₂ into carbamates. organic-chemistry.org

Carbon Dioxide (CO₂) Utilization in Carbamate Synthesis

The use of carbon dioxide as a C1 building block represents a significant advancement in green chemistry, offering a non-toxic and abundant alternative to hazardous reagents like phosgene (B1210022). psu.edunih.gov The direct synthesis of carbamates from CO₂, amines, and alcohols is a highly attractive, atom-economical process. rsc.orgnih.gov

This transformation typically requires a catalyst to overcome the thermodynamic stability of CO₂ and to facilitate the dehydration step. psu.edu Basic catalysts, such as cesium carbonate (Cs₂CO₃), have proven to be effective in converting a variety of amines and alcohols into the corresponding carbamates under relatively mild conditions. psu.edursc.org

Continuous-flow methodologies have also been developed to enhance the efficiency of CO₂ utilization. One such approach employs amines and alkyl halides in the presence of DBU and CO₂ to form carbamates, significantly reducing reaction times compared to batch processes. nih.govacs.org This method provides a safer and faster alternative for producing a diverse range of carbamates. nih.gov The chemoselective synthesis of carbamates using CO₂ at room temperature and atmospheric pressure has also been achieved, highlighting the potential for highly efficient and environmentally benign production. nih.gov

Direct CO₂ Fixation with Amines and Alcohols

Research has demonstrated the feasibility of producing N-arylcarbamates directly from CO₂, anilines, and alcohols. One effective method involves using a catalyst system of cerium oxide (CeO₂) and 2-cyanopyridine, which shows high selectivity for N-arylcarbamates even at low CO₂ pressures. researchgate.net Another approach utilizes titanium (IV) alkoxides, which react rapidly with aniline and CO₂ to yield the corresponding N-phenylcarbamate in near-quantitative amounts. researchgate.net

Basic catalysts have also proven effective in converting aliphatic amines and alcohols with CO₂ into carbamates under mild conditions (2.5 MPa CO₂) without the need for dehydrating agents. psu.edursc.org

Table 1: Catalytic Systems for Direct Carbamate Synthesis from CO₂

| Catalyst System | Amine Substrate | Alcohol Substrate | Key Features | Reference |

|---|---|---|---|---|

| CeO₂ / 2-cyanopyridine | Anilines | Various alcohols | High selectivity for N-arylcarbamates; operable at low CO₂ pressure (≤1 MPa). | researchgate.net |

| Ti(OⁿBu)₄ | Aniline | n-Butanol | Nearly quantitative yield of n-butyl N-phenylcarbamate within 20 minutes at 5 MPa CO₂. | researchgate.net |

| Cs₂CO₃ | Aliphatic amines | Various alcohols | Good yields under mild conditions (2.5 MPa CO₂); halogen-free process. | psu.edursc.org |

Indirect CO₂ Surrogates and Catalysis

While direct CO₂ fixation is promising, indirect methods using CO₂ surrogates remain prevalent in chemical synthesis. These surrogates are reactive molecules that introduce the carbonyl group necessary for carbamate formation. Traditional and highly toxic reagents like phosgene and its derivatives have been widely used, but modern chemistry seeks safer alternatives. rsc.org

Contemporary surrogates for synthesizing N-ethyl phenylcarbamate and its derivatives include:

Carbamoyl Halides: Ethylmethyl carbamoyl chloride can be reacted with a phenol in the presence of a base to form the desired carbamate. google.com

Carbonyl Diimidazole (CDI): CDI serves as a solid, less hazardous alternative to phosgene. It reacts first with a phenol to form an activated intermediate, which then reacts with an amine (like ethylmethylamine) to yield the carbamate. This method avoids the direct use of hazardous reagents like phosgene or isocyanates. google.com

Triphosgene (B27547): A solid, stable precursor to phosgene, triphosgene can be used to generate chloroformates from alcohols, which then react with amines to provide carbamates. nih.gov

Urea and Alkyl Carbamates: In a phosgene-free route, methyl N-phenyl carbamate can be synthesized from aniline and methyl carbamate, with the latter acting as the carbonyl donor. researchgate.net Urea itself can also serve as a CO₂ equivalent in reactions with alcohols. sciengine.com

Dimethyl Carbonate (DMC): DMC is a green reagent that can be used for the aminolysis of aniline to produce methyl N-phenylcarbamate, an important industrial intermediate. sciengine.com

Catalysis plays a crucial role in these reactions. For instance, the reaction of aniline with methyl carbamate to form methyl N-phenyl carbamate can be effectively catalyzed by zinc chloride (ZnCl₂). researchgate.net

Table 2: Common Indirect CO₂ Surrogates for Carbamate Synthesis

| Surrogate | Description | Example Application | Reference |

|---|---|---|---|

| Ethylmethyl carbamoyl chloride | A reactive acyl chloride that directly provides the carbamoyl group. | Synthesis of Rivastigmine, a substituted N-ethyl-N-methyl-phenyl-carbamate. | google.com |

| Carbonyl Diimidazole (CDI) | A safer, solid phosgene equivalent for activating alcohols. | Reaction with 3-(1-dimethylaminoethyl)phenol followed by ethylmethylamine. | google.com |

| Triphosgene | A solid, stable source of phosgene for creating chloroformate intermediates. | One-pot synthesis of alkenyl oxazolidine (B1195125) carbamates from allylic alcohols. | nih.gov |

| Methyl Carbamate | A phosgene-free carbonyl source for reacting with amines. | Synthesis of methyl N-phenyl carbamate from aniline, catalyzed by ZnCl₂. | researchgate.net |

Stereoselective Synthesis of N-Ethyl Phenylcarbamate Derivatives

The synthesis of specific stereoisomers of chiral molecules is critical in fields like pharmaceuticals and materials science. For N-ethyl phenylcarbamate derivatives containing stereocenters, stereoselective synthesis methods are employed to control the three-dimensional arrangement of atoms.

Several strategies have been developed for the asymmetric synthesis of chiral carbamates:

Asymmetric Rearrangement: Chiral 2-alkenyl oxazolidine carbamates can undergo a 1,2-carbamoyl rearrangement upon treatment with sec-butyllithium. This process can yield α-hydroxy amide derivatives with excellent diastereoselectivity. nih.gov

Catalytic Asymmetric Reactions with CO₂: Copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines provides a direct route to axially chiral carbamates with high enantioselectivity. rsc.orgrsc.org This highlights a method for creating chirality using CO₂ as a C1 building block. rsc.org

Asymmetric Mannich Reactions: The development of catalytic asymmetric Mannich reactions using in situ generated carbamate-protected imines allows for the synthesis of optically active β-amino acids and their derivatives. acs.orgnih.gov Although challenging due to the instability of N-carbamate alkyl imines, this method provides a pathway to chiral amine precursors that can be incorporated into carbamate structures. acs.org

A specific example is the synthesis of the (S)-enantiomer of Rivastigmine, (S)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl-carbamate, which is achieved by reacting the optically pure (S)-3-(1-dimethylaminoethyl)phenol with ethylmethyl carbamoyl chloride. google.com

Table 3: Methods for Stereoselective Synthesis of Carbamate Derivatives

| Method | Key Feature | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric 1,2-Carbamoyl Rearrangement | Rearrangement of lithiated chiral carbamates. | sec-Butyllithium | α-Hydroxy amides with high diastereoselectivity. | nih.gov |

| Copper-Catalyzed Asymmetric Ring-Opening | Three-component coupling of cyclic diaryliodoniums, CO₂, and amines. | Copper catalyst | Axially chiral carbamates with high enantioselectivity. | rsc.orgrsc.org |

Multicomponent Reaction Strategies for N-Ethyl Phenylcarbamate Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govsemanticscholar.org These reactions are highly efficient and offer a high degree of molecular diversity. semanticscholar.org Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly relevant for generating scaffolds that can incorporate the N-ethyl phenylcarbamate moiety. nih.govrug.nl

Passerini Three-Component Reaction (P-3CR): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.orgresearchgate.net By choosing a phenol-containing carboxylic acid, this reaction could be adapted to create a scaffold containing a phenyl ester linked to an amide. The reaction is typically performed in aprotic solvents and is believed to proceed through a cyclic transition state. organic-chemistry.org

Ugi Four-Component Reaction (U-4CR): The Ugi reaction expands on the Passerini by including a fourth component, a primary amine. nih.gov The combination of an aldehyde (or ketone), a primary amine (e.g., ethylamine), a carboxylic acid (e.g., a phenol-containing acid), and an isocyanide yields a dipeptide-like scaffold. nih.govrsc.org This one-pot process is highly versatile and can be used to generate large libraries of complex molecules. The mechanism involves the initial formation of a Schiff base from the amine and carbonyl, which is then protonated by the carboxylic acid and attacked by the isocyanide. nih.gov

These MCRs provide a strategic platform for creating diverse molecular structures containing the core elements of N-ethyl phenylcarbamate, embedded within a larger, more complex molecular architecture.

Table 4: Multicomponent Reactions for Carbamate-like Scaffolds

| Reaction | Components | Product | Potential for N-Ethyl Phenylcarbamate Scaffold | Reference |

|---|---|---|---|---|

| Passerini Reaction (P-3CR) | Carboxylic Acid + Carbonyl + Isocyanide | α-Acyloxy carboxamide | Use of a phenol-containing carboxylic acid can incorporate the phenyl ester moiety. | organic-chemistry.orgresearchgate.net |

Mechanistic Investigations of N Ethyl Phenylcarbamate Reactivity

Transesterification Processes of N-Ethyl Phenylcarbamate

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. For N-ethyl phenylcarbamate, this process would involve reacting it with an alcohol to produce a different carbamate (B1207046) ester and phenol (B47542). Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com

Under basic conditions, the reaction typically proceeds via a nucleophilic addition-elimination mechanism. An alkoxide ion, generated from the alcohol by a base, attacks the carbonyl carbon of the N-ethyl phenylcarbamate. This forms a tetrahedral intermediate, which then collapses, eliminating the phenoxide ion to yield the new carbamate ester. masterorganicchemistry.com

In an acidic environment, the carbonyl oxygen of the carbamate is first protonated, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of phenol results in the formation of the new ester. masterorganicchemistry.com The efficiency of transesterification can be influenced by the structure of the alcohol and the reaction conditions, such as temperature and the choice of catalyst. rsc.orgorganic-chemistry.org For example, studies on O-methyl-N-aryl carbamates have shown that the reaction with various alcohols in the presence of their respective alkoxides follows first-order kinetics with respect to the carbamate. rsc.org

Nucleophilic Substitution Reactions Involving N-Ethyl Phenylcarbamate

In nucleophilic substitution reactions, N-ethyl phenylcarbamate can act as an electrophile, with the phenoxy group serving as the leaving group. A variety of nucleophiles can displace the phenoxide ion. For instance, the reaction with amines (aminolysis) can produce ureas. The mechanism of these reactions is often analogous to hydrolysis, involving nucleophilic attack at the carbonyl carbon.

The reactivity of phenylcarbamates towards nucleophiles has been demonstrated in chemoselective reactions. For example, phenylcarbamates derived from primary amines are known to react with other amines to form ureas. acs.org This reactivity proceeds through an E1cb-type mechanism, where an isocyanate intermediate is formed in situ and then trapped by the amine nucleophile. acs.org This highlights the potential of N-ethyl phenylcarbamate to participate in nucleophilic substitution reactions, leading to the synthesis of various derivatives.

Computational Elucidation of Reaction Intermediates and Transition States in N-Ethyl Phenylcarbamate Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of carbamates. mdpi.comnih.gov These studies allow for the identification of key intermediates and transition states and the calculation of their energies, providing a deeper understanding of the reaction pathways. mdpi.comrsc.org

While specific computational studies solely on the synthesis of N-ethyl phenylcarbamate are not prevalent in the provided search results, insights can be drawn from studies on similar carbamate synthesis reactions. For example, computational investigations of the palladium-catalyzed formation of other carbamates have detailed the potential energy surfaces and the electronic structures of intermediates and transition states. mdpi.com These studies can identify the rate-determining steps and rationalize the observed stereoselectivity and regioselectivity. nih.govnih.gov

In a typical synthesis of N-ethyl phenylcarbamate, which could involve the reaction of ethylamine (B1201723) with phenyl chloroformate or diphenyl carbonate, computational methods could model the nucleophilic attack of the amine on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group (chloride or phenoxide). DFT calculations can provide the geometries and energies of the transition states associated with these steps, helping to predict the reaction kinetics and optimize the reaction conditions. For instance, calculations can quantify the activation energies for different proposed pathways, thereby determining the most likely reaction mechanism. mdpi.comnih.gov

Radical Formation and Cross-Coupling Mechanisms in Carbamate Synthesis

The synthesis of carbamates, including N-ethyl phenylcarbamate, has evolved significantly beyond traditional methods, with modern approaches leveraging radical intermediates and transition metal-catalyzed cross-coupling reactions. These advanced strategies offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation. Mechanistic investigations into these reactions reveal sophisticated pathways involving radical species and catalytic cycles that enable the efficient construction of the carbamate functional group.

The involvement of radical intermediates provides a powerful tool for forming carbamates under mild conditions. One notable strategy involves the generation of alkoxycarbonyl radicals from stable precursors like carbazates. In a copper-catalyzed cross-coupling reaction, these alkoxycarbonyl radicals are generated and subsequently react with amines to furnish the desired carbamate products. organic-chemistry.org This method avoids the direct handling of more sensitive reagents. organic-chemistry.org

Another advanced approach utilizes photoredox catalysis to generate α-carbamyl radicals directly from carbamate-protected secondary amines. acs.org This C–H functionalization strategy employs a highly oxidizing organic acridinium (B8443388) photoredox catalyst, which facilitates the direct oxidation of the carbamate to a corresponding carbamyl cation radical. acs.org This intermediate then undergoes deprotonation to form the key α-carbamyl radical. This open-shell species can be intercepted by various Michael acceptors, enabling the synthesis of complex α-functionalized secondary amines under mild conditions without requiring substrate pre-functionalization. acs.org

Transition metal catalysis, particularly with palladium, nickel, and copper, has become a cornerstone of modern organic synthesis, and its application to carbamate formation is well-established. These methods primarily focus on the formation of the crucial aryl C–N bond found in compounds like N-ethyl phenylcarbamate.

Palladium-Catalyzed C-N Cross-Coupling:

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming C–N bonds. researchgate.netbenthamscience.com One major strategy involves the intermolecular amidation of aryl halides or triflates with a carbamate source. For instance, methyl carbamate can be coupled with various aryl chlorides using a specialized palladium catalyst system, such as Xphos Pd G2. benthamscience.com This protocol exhibits high chemoselectivity and is compatible with a wide range of functional groups. benthamscience.com The use of bulky, electron-rich biaryl monophosphine ligands is critical for promoting the catalytic activity under mild conditions. researchgate.net

A mechanistically distinct palladium-catalyzed approach involves the cross-coupling of aryl halides (Ar-X) or triflates (Ar-OTf) with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. mit.edu In this catalytic cycle, an aryl isocyanate (Ar-N=C=O) is generated in situ. This highly reactive intermediate is immediately trapped by the alcohol nucleophile present in the reaction mixture to yield the final N-aryl carbamate. mit.edu This method cleverly circumvents the challenges associated with the direct coupling of less reactive carbamates and expands the substrate scope. mit.edu

Table 1: Palladium-Catalyzed Synthesis of N-Aryl-O-Alkyl Carbamates from Aryl Halides This table summarizes the conversion of various aryl chlorides to their corresponding carbamate products using a palladium-catalyzed cross-coupling reaction with sodium cyanate and an alcohol.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Methyl 4-chlorobenzoate | Methyl 4-((butoxycarbonyl)amino)benzoate | 85 |

| 2 | 4-Chloro-N,N-dimethylbenzamide | N-(4-(Butoxycarbonyl)phenyl)-N,N-dimethylbenzamide | 75 |

| 3 | 4-Chlorobenzoic acid | 4-((Butoxycarbonyl)amino)benzoic acid | 83 |

| 4 | 4'-Chloro-[1,1'-biphenyl]-2-carboxamide | N-(4'-((Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-yl)acetamide | 60 |

Source: Adapted from research findings on palladium-catalyzed N-aryl carbamate synthesis. mit.edu

Nickel-Catalyzed C-O Bond Activation:

While palladium catalysis often focuses on C-N bond formation, nickel-based systems have been developed to activate the typically inert aryl C–O bond in carbamate substrates for cross-coupling reactions. The Suzuki–Miyaura cross-coupling of aryl O-carbamates with organoboron reagents represents a significant advance. nih.gov This transformation is challenging due to the stability of the C–O bond. However, catalysts such as NiCl₂(PCy₃)₂ have proven effective in promoting the reaction between N,N-disubstituted aryl carbamates and arylboronic acids or boroxines to form biaryl products. nih.gov The reaction is tolerant of various substituents on the aryl ring, including sterically demanding groups. nih.gov

Table 2: Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of an Aryl Carbamate This table details the optimization of reaction conditions for the coupling of 2-naphthyl N,N-diethylcarbamate with p-tolylboroxine.

| Entry | Variation from Standard Conditions | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | o-xylenes | 150 | 61 |

| 2 | K₃PO₄ (anhydrous) | Dioxane | 100 | 78 |

| 3 | P(o-tol)₃ ligand | Dioxane | 100 | 85 |

| 4 | P(fur)₃ ligand | Dioxane | 100 | 90 |

Source: Adapted from experimental studies on Suzuki–Miyaura cross-coupling of aryl carbamates. nih.gov

Copper-Catalyzed Reactions:

Copper catalysts offer a less expensive and less toxic alternative to palladium for synthesizing carbamates. researchgate.net Copper-catalyzed methodologies include the cross-coupling of aryl halides with potassium cyanate in the presence of an alcohol, which, similar to the palladium system, proceeds through an isocyanate intermediate. researchgate.net Furthermore, as mentioned previously, copper is effective in catalyzing the coupling of amines with alkoxycarbonyl radicals generated from carbazates. organic-chemistry.org

Computational Chemistry and Theoretical Modeling of N Ethyl Phenylcarbamate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemistry, particularly Density Functional Theory (DFT), is fundamental to understanding the electronic structure of molecules like N-ethyl phenylcarbamate. wikipedia.org These calculations solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds. wikipedia.orgnorthwestern.edu

DFT studies can determine key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the LUMO is a critical factor influencing the inhibitory activity of carbamate (B1207046) analogues in some biological systems. nih.gov The distribution of electron density, calculated through these methods, reveals the partial charges on each atom, highlighting the polar regions of the molecule, such as the carbamate group, and the non-polar phenyl ring. This information is vital for predicting how the molecule will interact with its environment and other molecules.

This table represents typical data obtained from quantum chemical calculations for carbamate systems.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape of N-ethyl phenylcarbamate. wikipedia.org These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, rotates, and changes shape in different environments. nih.gov

For N-ethyl phenylcarbamate, MD simulations can identify the most stable conformations and the energy barriers between them. The flexibility of the ethyl and phenyl groups relative to the rigid carbamate plane is a key aspect explored in these simulations. The stability of ligand-protein complexes, such as those involving carbamate inhibitors and enzymes like acetylcholinesterase, is often validated using MD simulations to ensure the predicted binding pose is maintained over time. nih.govnih.govplos.org

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. wikipedia.org Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and nuclear magnetic shielding constants, which relate to chemical shifts in nuclear magnetic resonance (NMR) spectra. wikipedia.org

Recent advancements have also enabled the prediction of more complex spectra. By using electronic descriptors from low-cost DFT calculations, machine learning models can predict absorption spectra with high accuracy. nih.gov For N-ethyl phenylcarbamate, predicting its mass spectrum through quantum chemical methods can help identify characteristic fragmentation patterns, which is useful for its analytical detection. nih.govacs.org Comparing these predicted spectra with experimental ones serves as a stringent test of the computational model's accuracy.

Reaction Mechanism Simulation and Energetic Profiling of N-Ethyl Phenylcarbamate Reactions

Understanding the chemical reactions of N-ethyl phenylcarbamate is crucial for predicting its stability and metabolic fate. Computational methods can simulate reaction pathways, identify transition states, and calculate the energy changes throughout a reaction. rsc.org

For example, the hydrolysis of the carbamate ester bond is a key reaction. Quantum chemical calculations can model the step-by-step mechanism of this process, including the nucleophilic attack on the carbonyl carbon and the formation of intermediates. The calculated activation energies for each step provide a quantitative measure of the reaction rate. Studies on related O-methyl-N-aryl carbamates have shown that the reaction mechanism involves a nucleophilic attack by an alkoxide ion on the carbonyl carbon, and the rate is influenced by substituents on the phenyl ring. rsc.org Such simulations are invaluable for understanding the factors that govern the reactivity and degradation of N-ethyl phenylcarbamate.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational methodologies used to correlate a molecule's chemical structure with its biological activity. ubaya.ac.idnih.gov These models are essential in drug discovery and toxicology to predict the efficacy or potential hazards of new compounds. nih.gov

For carbamates, QSAR models have been successfully developed to predict their inhibitory activity against enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. nih.govplos.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship with the observed biological activity. researchgate.net

Table 2: Example of Descriptors Used in QSAR Models for Carbamate Inhibitors

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | LUMO Energy, Dipole Moment | Relates to the molecule's reactivity and interaction with polar environments. nih.gov |

| Steric/Topological | Molecular Weight, Connolly Accessible Area | Describes the size and shape of the molecule, which is crucial for fitting into a binding site. nih.govresearchgate.net |

| Lipophilic | LogP (Partition Coefficient) | Indicates how the molecule distributes between fatty and aqueous environments, affecting its ability to cross cell membranes. |

This table is illustrative of descriptors commonly used in QSAR studies of bioactive compounds.

A robust 2D-QSAR model for carbamate inhibitors of AChE showed high predictive power, with a determination coefficient (R²) of 0.81 and an external validation coefficient (R² Test set) of 0.82. nih.govplos.org Such models guide the design of new, more potent derivatives. nih.gov

Predicting how N-ethyl phenylcarbamate interacts with biological targets is a primary goal of computational modeling. nih.gov Carbamates are well-known inhibitors of cholinesterases, and their mechanism involves the carbamoylation of a serine residue in the enzyme's active site. nih.gov

Computational models can predict these interactions by analyzing the physical and chemical complementarity between the ligand (N-ethyl phenylcarbamate) and the target's binding site. nih.gov Models like the Fragment Interaction Model (FIM) use information about ligand substructures and the physicochemical properties of the binding site to predict binding with high accuracy. nih.gov For carbamates, key interactions often involve hydrogen bonds with residues in the active site and hydrophobic interactions between the phenyl group and non-polar pockets of the enzyme. nih.gov

Pharmacophore modeling and molecular docking are powerful computational techniques used to understand and predict how a ligand binds to a receptor. plos.orgnih.gov

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to have a specific biological activity. For carbamate inhibitors of AChE, pharmacophore models have been generated that typically include features like a hydrogen bond acceptor, a hydrophobic aromatic ring, and other hydrophobic regions. nih.govresearchgate.netresearchgate.net These models serve as 3D templates for designing new molecules that are likely to be active. nih.govnih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govplos.org In studies of carbamate inhibitors, docking simulations place the molecule into the active site of AChE, predicting the specific interactions that stabilize the complex. For instance, docking can reveal hydrogen bonds between the carbamate's nitrogen or oxygen atoms and amino acid residues like histidine in the catalytic triad (B1167595) of the enzyme. nih.gov The results are often scored to estimate the binding affinity, helping to rank potential inhibitors. nih.govplos.org The stability of these docked poses is frequently confirmed with subsequent molecular dynamics simulations. nih.govplos.org

Theoretical Descriptors for Activity Correlation

In the field of computational chemistry, theoretical descriptors are numerical values derived from the molecular structure of a compound that quantify its physicochemical properties. For N-ethyl phenylcarbamate and related systems, these descriptors are paramount in developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. By understanding these relationships, the activity of new, unsynthesized compounds can be predicted, guiding rational drug design and toxicological assessment.

The primary theoretical descriptors used for activity correlation can be categorized into three main classes: hydrophobic, electronic, and steric. nih.gov

Hydrophobic Descriptors: These describe the tendency of a molecule to partition from an aqueous phase into a nonpolar, lipid-like environment. The most common hydrophobic descriptor is the logarithm of the partition coefficient, LogP. For N-ethyl phenylcarbamate, a calculated value, such as XLogP3, serves this purpose. nih.gov Hydrophobicity is critical as it governs the compound's ability to cross biological membranes to reach its target site.

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions, form hydrogen bonds, or undergo chemical reactions. For carbamates, electronic factors around the nitrogen and carbonyl groups are particularly crucial. mdpi.com Computational methods like Density Functional Theory (DFT) can be employed to calculate a wide range of electronic descriptors, including dipole moment, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). cuny.edu These descriptors help in understanding the interactions with biological targets, such as the inhibition of enzymes like acetylcholinesterase, a known mechanism for some carbamates. solubilityofthings.com

Steric Descriptors: These relate to the size and shape of the molecule. They are crucial for determining how well a molecule fits into the active site of a receptor or enzyme. Descriptors such as molecular weight, molecular volume, surface area, and specific conformational angles define the steric profile of N-ethyl phenylcarbamate.

By combining these descriptors, researchers can build robust QSAR models. These models are often developed using statistical methods like multiple linear regression or machine learning algorithms to correlate the descriptor values with experimentally determined biological activities.

Below is a table of key theoretical descriptors relevant for correlating the activity of N-ethyl phenylcarbamate.

| Descriptor Class | Specific Descriptor | Relevance to Activity Correlation |

| Hydrophobic | LogP (Partition Coefficient) | Governs membrane permeability and transport to target sites. |

| XLogP3 | A computed value for hydrophobicity used in QSAR models. nih.gov | |

| Electronic | Dipole Moment | Influences long-range interactions with polar receptors. |

| Atomic Charges | Determines sites for electrostatic interactions and hydrogen bonding. | |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to donate or accept electrons. | |

| pKa | Predicts the ionization state of the molecule at physiological pH. | |

| Steric | Molecular Weight | Basic measure of molecular size. |

| Molecular Volume | Describes the space occupied by the molecule, affecting binding pocket fit. | |

| Surface Area | Influences interactions with the solvent and receptor surfaces. | |

| Bond Angles/Lengths | Defines the specific 3D conformation essential for molecular recognition. mdpi.com |

Environmental Fate Prediction through Computational Approaches for Carbamates

Computational chemistry provides powerful tools for predicting the environmental fate of chemical compounds like N-ethyl phenylcarbamate, assessing their persistence, biodegradability, and potential transformation pathways without extensive and costly experimental testing. nih.gov These predictive models are crucial for environmental risk assessment. njit.edu

The environmental fate of a carbamate is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. Computational approaches can model these processes at a molecular level.

Biodegradation Prediction: A significant computational approach involves the use of machine learning systems. nih.gov Platforms like BiodegPred utilize large databases of compounds with known biodegradability to train algorithms, such as Support Vector Machines (SVMs). nih.gov The chemical structure of a new compound, like N-ethyl phenylcarbamate, is converted into a numerical format (e.g., binary fingerprint vectors), and the trained model predicts whether the compound is likely to be biodegradable or persistent in the environment. nih.gov These models can achieve high accuracy, with performance often measured by the Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) plot. nih.gov

Reaction Pathway and Kinetics Modeling: Quantum mechanics-based methods, particularly Density Functional Theory (DFT), can be used to investigate the mechanisms of degradation. cuny.edunih.gov For instance, DFT calculations can model the hydrolysis of the ester linkage in N-ethyl phenylcarbamate by calculating the activation energies for different reaction pathways. This helps determine the most likely degradation products, such as phenyl isocyanate and ethanol (B145695) or N-methylaniline, carbon dioxide, and ethylene, which have been observed in thermal decomposition studies of similar carbamates. solubilityofthings.comresearchgate.net Kinetic models can also be developed to predict the rate of transformation under specific environmental conditions, such as in sunlit surface waters where reactions with hydroxyl radicals are important. nih.gov

Mobility and Partitioning: Computational models can predict how N-ethyl phenylcarbamate will move and distribute in the environment. The Henry's Law Constant, which can be estimated using computational programs, indicates the tendency of a chemical to partition between water and air. nih.gov Similarly, the soil adsorption coefficient (Koc) can be estimated from the molecule's structure to predict its mobility in soil and potential for leaching into groundwater.

The table below summarizes key computational approaches for predicting the environmental fate of carbamates.

| Computational Approach | Predicted Environmental Aspect | Methodological Basis |

| Machine Learning (e.g., SVM) | Biodegradability (Persistent vs. Non-Persistent) | Training on databases of known compounds using molecular fingerprints as input. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Soil Adsorption (Koc), Water Solubility, Henry's Law Constant | Statistical correlation of molecular descriptors with physical properties. |

| Density Functional Theory (DFT) | Degradation Pathways & Mechanisms | Calculation of transition states and reaction energies for hydrolysis and oxidation. cuny.edu |

| Molecular Dynamics (MD) | Bioaccumulation Potential, Membrane Transport | Simulation of the molecule's interaction with environmental matrices like soil organic matter or biological membranes. nih.gov |

| Kinetic Modeling | Transformation Rates & Half-life (DT50) | Development of rate laws based on calculated or experimental rate constants for key degradation reactions. nih.gov |

By integrating these computational methods, a comprehensive profile of the likely environmental behavior of N-ethyl phenylcarbamate can be constructed, guiding decisions on its use and management to minimize environmental impact.

Environmental Fate and Degradation Dynamics of N Ethyl Phenylcarbamate

Hydrolysis in Aquatic and Terrestrial Environments

The hydrolysis of N-ethyl phenylcarbamate is generally not considered a primary degradation pathway under typical environmental conditions. nih.gov Carbamates, particularly those derived from aliphatic alcohols, tend to hydrolyze slowly. nih.gov For N-ethyl phenylcarbamate, the estimated base-catalyzed second-order hydrolysis rate constant is 2.6 x 10⁻⁴ L/mole-sec. nih.gov This corresponds to estimated half-lives of 840 years at a pH of 7 and 84 years at a pH of 8, indicating significant persistence against hydrolysis in neutral to slightly alkaline waters. nih.gov Research on the related N-phenyl carbamates further supports their resistance to hydrolysis under natural environmental conditions. researchgate.net

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a key process in the environmental breakdown of many carbamates. The initial and rate-limiting step in the microbial metabolism of carbamates is typically hydrolysis of the ester bond, a reaction catalyzed by carboxyl ester hydrolases. nih.govplos.org This enzymatic action leads to the formation of an alcohol, an amine, and carbon dioxide. researchgate.net

While specific studies on the biodegradation of N-ethyl phenylcarbamate are limited, research on related compounds provides insight into potential pathways. Various soil bacteria have been shown to degrade N-phenyl carbamates. For instance, bacterial strains such as Pseudomonas striata, Flavobacterium sp., Agrobacterium sp., and Achromobacter sp. have been identified as being effective in degrading isopropyl-N-3-chlorophenylcarbamate (CIPC), a related N-phenyl carbamate (B1207046). nih.gov These microorganisms are capable of utilizing the carbamate as a sole source of carbon, breaking it down to compounds like 3-chloroaniline. nih.gov It is plausible that similar microbial communities could metabolize N-ethyl phenylcarbamate, likely initiating the process with the hydrolysis of the carbamate linkage to produce ethanol (B145695) and N-ethylaniline.

Furthermore, enzymes with the ability to degrade ethyl carbamate, a structurally similar compound, have been identified. For example, a novel ethyl carbamate hydrolase (ECH) with high specificity was isolated from Acinetobacter calcoaceticus. mdpi.com Such enzymes could potentially play a role in the biodegradation of N-ethyl phenylcarbamate in environments where competent microbial populations are present.

Thermal Decomposition Processes and Byproducts

The thermal degradation of N-ethyl phenylcarbamate results in a variety of byproducts, with the product distribution being highly dependent on temperature and pressure. When heated, N-mono-substituted carbamates can decompose to form an isocyanate and an alcohol. acs.org

At approximately 200°C and under reduced pressure, ethyl carbanilate (another name for N-ethyl phenylcarbamate) primarily yields phenyl isocyanate and ethanol. acs.org However, at atmospheric pressure and higher temperatures (230-260°C), the primary distillate is the parent carbamate, with minor amounts of carbon dioxide and diphenylurea being formed. acs.org Prolonged heating under these conditions can lead to the formation of triphenyl isocyanurate. acs.org At an even higher temperature of 250°C, major decomposition products include aniline (B41778) and carbon dioxide. acs.org

The thermal decomposition of the related compound, ethyl N-methyl-N-phenylcarbamate, in the gas phase between 329-380°C, is a quantitative, first-order reaction that produces N-methylaniline, carbon dioxide, and ethylene. researchgate.netscispace.com This reaction is considered to be unimolecular. researchgate.netscispace.com

Table 2: Thermal Decomposition Products of Ethyl N-Phenylcarbamate

| Condition | Major Products | Minor Products |

| ~200°C, reduced pressure acs.org | Phenyl isocyanate, Ethanol | |

| 230-260°C, atmospheric pressure acs.org | Ethyl N-phenylcarbamate (re-distilled) | Carbon dioxide, Diphenylurea |

| Prolonged heating at 230-260°C acs.org | Triphenyl isocyanurate | |

| 250°C, atmospheric pressure acs.org | Aniline, Carbon dioxide |

Environmental Partitioning and Distribution Modeling (e.g., atmospheric fate)

The environmental distribution of N-ethyl phenylcarbamate is influenced by its physical and chemical properties. With an estimated vapor pressure of 0.027 mm Hg at 25°C, it is expected to exist solely as a vapor in the ambient atmosphere. nih.gov This facilitates its atmospheric transport and degradation by hydroxyl radicals as previously discussed.

The octanol-water partition coefficient (Log K_ow) is a key parameter for assessing a chemical's tendency to partition between organic matter and water. The XLogP3 value for ethyl N-phenylcarbamate is 2.3, suggesting a moderate potential for bioaccumulation in organisms and sorption to organic carbon in soil and sediment. nih.gov

The soil organic carbon-water (B12546825) partitioning coefficient (K_oc) can be estimated from Log K_ow and is used to predict the mobility of a substance in soil. ecetoc.orgchemsafetypro.com A higher K_oc value indicates stronger adsorption to soil and less mobility. chemsafetypro.com Given its moderate Log K_ow, N-ethyl phenylcarbamate is expected to have moderate mobility in soil, with its transport being influenced by the organic matter content of the soil. In soils with low organic carbon, it would be more mobile and have a greater potential to leach into groundwater.

Analysis of Degradation Metabolites and their Environmental Implications

The degradation of N-ethyl phenylcarbamate leads to the formation of several metabolites, the nature of which depends on the degradation pathway.

Photodegradation metabolites include ethyl o-aminobenzoate, ethyl p-aminobenzoate, and aniline. nih.gov

Thermal decomposition can produce phenyl isocyanate, ethanol, aniline, and carbon dioxide. acs.org

Biodegradation is expected to yield ethanol and N-ethylaniline as primary products.

The environmental implications of these metabolites are varied. Aniline, a common degradation product, is a toxic substance. The formation of isocyanates during thermal decomposition is also of concern due to their high reactivity and toxicity.

Furthermore, ethyl carbamate, a structurally related compound, is classified as a probable human carcinogen, and its metabolism can lead to the formation of a reactive epoxide. nih.gov While the toxicity of all degradation products of N-ethyl phenylcarbamate has not been extensively studied, the potential for the formation of hazardous substances like aniline and isocyanates warrants consideration in a comprehensive environmental risk assessment.

Structure Activity Relationship Sar Studies of N Ethyl Phenylcarbamate and Its Derivatives

Design Principles for Modulating N-Ethyl Phenylcarbamate Activity

A primary design strategy involves modifying the substituents on both the phenyl ring and the nitrogen atom of the carbamate (B1207046) moiety. nih.gov These substitutions influence the electronic and steric properties of the molecule, which in turn affect its binding affinity and selectivity for the target enzyme. nih.gov For instance, the introduction of specific functional groups can enhance interactions with amino acid residues in the enzyme's active site or peripheral anionic site. acs.org

Positional and Substituent Effects on Carbamate Structure-Activity

The biological activity of N-ethyl phenylcarbamate derivatives is highly sensitive to the position and nature of substituents on the phenyl ring and the alkyl group attached to the nitrogen. These modifications can dramatically alter the compound's inhibitory potency and selectivity.

Substituents on the Phenyl Ring:

The electronic properties and size of substituents on the phenyl ring play a critical role in determining the inhibitory activity. For instance, in a series of arylcarbamate-N-acylhydrazone derivatives designed as butyrylcholinesterase (BuChE) inhibitors, the position of the carbamate group on the aromatic ring significantly influenced the inhibitory activity. nih.gov Molecular modeling studies of these derivatives have shown that specific substitutions can lead to favorable interactions, such as hydrogen bonding and π-π stacking, with key residues in the enzyme's active site. nih.gov

For example, the introduction of a trifluoromethoxy group at the 2-position of the phenyl ring in benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate resulted in potent acetylcholinesterase (AChE) inhibition. nih.gov In contrast, a methoxy (B1213986) group at the 2-position of the phenyl ring in a similar series of compounds led to the most potent BuChE inhibitor. nih.gov

Substituents on the Nitrogen Atom:

The nature of the alkyl group on the nitrogen atom of the carbamate also has a profound impact on activity and selectivity. In studies of cholinesterase inhibitors, it has been observed that N-ethyl carbamates often exhibit a preference for BuChE over AChE. nih.gov In contrast, N-methyl carbamates tend to show minimal selectivity between the two enzymes. nih.gov The size and nature of the N-substituent can influence how the inhibitor fits into the active site of the enzyme, thereby determining its selectivity profile.

The following table summarizes the effects of various substituents on the cholinesterase inhibitory activity of carbamate derivatives:

| Base Molecule | Substituent Position | Substituent | Target Enzyme | Effect on Activity | Reference |

| Benzyl(3-hydroxy-4-{[phenyl]carbamoyl}phenyl)carbamate | 2-position of phenyl ring | 2-CF3O | AChE | Potent Inhibition | nih.gov |

| Benzyl(3-hydroxy-4-{[phenyl]carbamoyl}phenyl)carbamate | 2-position of phenyl ring | 2-CH3O | BuChE | Potent Inhibition | nih.gov |

| Carbamate Derivatives | N-position of carbamate | N-ethyl | BuChE | Moderate Preference | nih.gov |

| Carbamate Derivatives | N-position of carbamate | N-methyl | AChE/BuChE | Minimal Selectivity | nih.gov |

Stereoisomeric Influence on Biological Interactions

Stereoisomerism, the arrangement of atoms in three-dimensional space, can have a significant impact on the biological activity of N-ethyl phenylcarbamate derivatives. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different potencies and selectivities when interacting with chiral biological targets like enzymes.

In the context of cholinesterase inhibitors, the stereochemistry of the molecule is often a critical determinant of its activity. For many carbamate-based inhibitors, one enantiomer is significantly more potent than the other. nih.gov This enantioselectivity arises from the specific three-dimensional arrangement of functional groups that allows for optimal interaction with the asymmetric active site of the enzyme.

For example, in a study of novel optically active cholinesterase inhibitors, both enantiomeric forms of tetrahydrofurobenzofuran and methanobenzodioxepine O-carbamoyl phenols demonstrated potent cholinesterase inhibitory activity. nih.gov However, for the O-carbamoyl phenols of pyrroloindole, the (+)-isomers lacked significant activity, highlighting the importance of stereochemistry for this particular scaffold. nih.gov

The development of a transition state model for the interaction between these carbamates and the cholinesterase active site has helped to explain the observed enantio-selectivity and enzyme subtype selectivity. nih.gov This underscores the importance of considering stereochemistry in the design of potent and selective N-ethyl phenylcarbamate-based enzyme inhibitors.

Correlation of Structural Motifs with Enzyme Inhibition Profiles (e.g., cholinesterases, NAAA)

The structural features of N-ethyl phenylcarbamate derivatives are directly correlated with their ability to inhibit specific enzymes, such as cholinesterases (AChE and BuChE) and N-acylethanolamine acid amidase (NAAA).

Cholinesterase Inhibition:

The carbamate moiety itself is a key structural motif for cholinesterase inhibition, acting as a pseudo-irreversible inhibitor by carbamoylating the serine residue in the enzyme's active site. acs.org The nature of the substituents on both the phenyl ring and the nitrogen atom fine-tunes the inhibitory potency and selectivity.

N-Alkyl Substitution: As a general trend, N-ethyl carbamates often show a preference for inhibiting BuChE, whereas N-methyl carbamates tend to be less selective. nih.gov

Phenyl Ring Substitution: The substitution pattern on the phenyl ring can dramatically influence selectivity. For example, N-2'-methylphenylcarbamates can exhibit high AChE selectivity, while N-4'-isopropylphenylcarbamates can show a strong preference for BuChE. nih.gov

The following table presents IC50 values for selected carbamate derivatives against AChE and BuChE, illustrating the impact of structural modifications on inhibitory activity.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | nih.gov |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BuChE | 22.23 | nih.gov |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | BuChE | High Selectivity | nih.gov |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | BuChE | High Selectivity | nih.gov |

| Arylcarbamate-N-acylhydrazone derivative (10c) | BuChE | 0.07 | nih.gov |

NAAA Inhibition:

N-ethyl phenylcarbamate and its derivatives have also been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). The design of NAAA inhibitors often starts from the structure of the endogenous substrate, PEA. researchgate.net

Structure-activity relationship studies on a series of 1-pentadecanyl-carbonyl pyrrolidine (B122466) derivatives, which are structurally related to carbamates, have provided insights into the structural requirements for NAAA inhibition. researchgate.net These studies have shown that modifications to the acyl chain and the cyclic amine moiety can significantly impact inhibitory potency. While specific data for N-ethyl phenylcarbamate itself as a NAAA inhibitor is limited in the provided search results, the general principles of designing carbamate-based inhibitors for serine hydrolases are applicable. Potent NAAA inhibitors have been developed based on a β-lactone carbamic acid ester scaffold, demonstrating the versatility of the carbamate motif in targeting this enzyme class. escholarship.org

Molecular Descriptors in SAR Analysis of N-Ethyl Phenylcarbamate Analogs

Quantitative Structure-Activity Relationship (QSAR) studies employ molecular descriptors to correlate the chemical structure of a series of compounds with their biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics. nih.gov

For N-ethyl phenylcarbamate analogs, QSAR studies can provide valuable insights into the key molecular features that govern their inhibitory potency against enzymes like cholinesterases. By developing statistically significant QSAR models, it is possible to predict the activity of novel compounds and guide the design of more potent inhibitors.

Commonly used molecular descriptors in the SAR analysis of carbamates include:

Electronic Descriptors: These describe the distribution of electrons in a molecule and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, chemical potential, and hardness. nih.gov Frontier molecular orbital analysis of carbamates has revealed that the HOMO is often located on the aromatic ring, while the LUMO is centered on the carbamate moiety, suggesting these are key sites for interaction with the target enzyme. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule and can include parameters like molecular weight and molar refractivity.

Lipophilic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in the enzyme's active site. LogP is a commonly used lipophilic descriptor.

A study on the toxicity of carbamate derivatives utilized DFT (Density Functional Theory) calculations to determine various molecular descriptors and develop a QSTR (Quantitative Structure-Toxicity Relationship) model. nih.gov This approach highlights the power of computational methods in understanding the relationship between molecular structure and biological effects. While a specific QSAR study focused solely on N-ethyl phenylcarbamate was not identified in the search results, the principles and types of descriptors used for other carbamates are directly applicable.

The following table provides examples of molecular descriptors and their relevance in the SAR analysis of carbamate derivatives.

| Descriptor Type | Example Descriptors | Relevance to Activity | Reference |

| Electronic | HOMO/LUMO energies, Chemical Potential | Determine reactivity and sites of interaction | nih.gov |

| Steric | Molecular Weight, Molar Refractivity | Influence fit within the enzyme active site | nih.gov |

| Lipophilic | LogP | Affect membrane permeability and hydrophobic interactions | nih.gov |

| Topological | Connectivity Indices | Describe molecular shape and branching |

Advanced Characterization Methodologies for N Ethyl Phenylcarbamate Research

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of N-ethyl phenylcarbamate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-ethyl phenylcarbamate.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the electronic environment and connectivity of protons in the molecule. For carbamates, the proton on the nitrogen atom typically appears as a broad singlet. The protons of the ethyl group exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The aromatic protons of the phenyl group show complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate (B1207046) group is typically observed at a downfield chemical shift. The chemical shifts of the aromatic carbons and the carbons of the ethyl group provide further confirmation of the molecular structure. For instance, in related phenylcarbamates, the carbonyl carbon appears around 153-154 ppm.

While specific 2D NMR data for N-ethyl phenylcarbamate is not extensively documented in publicly available literature, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons within the molecule.

Table 1: Representative NMR Data for Carbamate Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.5 - 8.0 | Multiplet | Aromatic protons |

| ¹H | ~6.6 | Broad Singlet | NH proton |

| ¹H | ~4.1 | Quartet | O-CH₂ protons |

| ¹H | ~1.2 | Triplet | CH₃ protons |

| ¹³C | ~154 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | 118 - 138 | Multiple signals | Aromatic carbons |

| ¹³C | ~67 | Singlet | O-CH₂ carbon |

| ¹³C | ~14 | Singlet | CH₃ carbon |

Note: The data presented are representative values for similar carbamate structures and may vary slightly for N-ethyl phenylcarbamate.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the compound. Key characteristic absorption bands for N-ethyl phenylcarbamate include:

N-H Stretching: A prominent peak is typically observed in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond. For a similar compound, phenyl carbamate, this stretching is observed at 3422-3339 cm⁻¹ rsc.org.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the carbamate linkage, is expected in the range of 1680-1730 cm⁻¹. In phenyl carbamate, this is seen at 1707 cm⁻¹ rsc.org.

C-O Stretching: The stretching vibrations of the C-O bonds in the ester and ether linkages of the carbamate group typically appear in the region of 1200-1300 cm⁻¹ rsc.org.

Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene ring can be found in the 690-900 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Phenyl Carbamates

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3422-3339 rsc.org |

| C=O Stretch | 1707 rsc.org |

| N-H Bend | 1616 rsc.org |

| C-N Stretch | 1384 rsc.org |

| C-O Stretch | 1211 rsc.org |

Data based on Phenyl carbamate and may serve as a close approximation for N-ethyl phenylcarbamate.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of N-ethyl phenylcarbamate, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.19 g/mol ) nih.gov.

Fragmentation Pattern: The fragmentation of N-ethyl phenylcarbamate under electron ionization (EI) typically involves characteristic losses. A significant fragment often observed corresponds to the phenoxy radical or aniline (B41778), resulting from cleavage of the carbamate bond. The base peak in the mass spectrum of ethyl N-phenylcarbamate is often at m/z 93, corresponding to the aniline radical cation (Ph-NH₂⁺) nih.govacs.org. Other significant fragments can arise from the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅) acs.orglibretexts.org. For instance, a peak at m/z 106 can be attributed to the loss of the ethoxy radical followed by rearrangement nih.govacs.org. The presence of an ethyl group is often indicated by a peak at m/z 29 nih.govacs.org.

High-resolution mass spectrometry (HR-MS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of carbamates, allowing for their separation from a mixture prior to mass analysis epa.govnih.govmdpi.com.

Table 3: Key Mass Spectrometry Fragments for Ethyl N-Phenylcarbamate

| m/z | Proposed Fragment |

|---|---|

| 165 | Molecular Ion [M]⁺ nih.gov |

| 106 | [M - OC₂H₅]⁺ nih.govacs.org |

| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) nih.govacs.org |

| 65 | [C₅H₅]⁺ nih.gov |

| 29 | [C₂H₅]⁺ nih.gov |

X-ray Crystallography for Three-Dimensional Structural Determination

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating N-ethyl phenylcarbamate from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamates. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile-water, is a common method for the determination of ethyl N-phenylcarbamate rsc.orgrsc.orgsielc.comrsc.org. Detection is often achieved using a UV detector, typically at 254 nm rsc.orgrsc.org. This method is suitable for both qualitative and quantitative analysis.

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like N-ethyl phenylcarbamate. When coupled with a mass spectrometer (GC-MS), it provides a robust method for both separation and identification epa.govnih.gov. The choice of the column and temperature program is crucial to achieve good separation without thermal degradation of the analyte.

Other Advanced Analytical Techniques for N-Ethyl Phenylcarbamate Characterization (e.g., UV/Vis Spectrophotometry)

UV/Vis Spectrophotometry: Ultraviolet-Visible (UV/Vis) spectrophotometry provides information about the electronic transitions within a molecule. The presence of the phenyl group in N-ethyl phenylcarbamate results in characteristic UV absorption bands. A UV spectrum for ethyl N-phenylcarbamate is noted in the Sadtler Research Laboratories Spectral Collection, indicating its utility in characterization nih.gov. While a detailed analysis of the absorption maxima and molar absorptivity is not provided in the initial search, this technique can be used for quantitative analysis and for monitoring reactions involving this chromophore.

常见问题

Q. What are the standard synthetic routes for N-ethyl phenyl carbamate, and how do reaction conditions influence yield?

N-Ethyl phenyl carbamate is synthesized via acid-catalyzed addition of carbamic acid esters to olefins. A common method involves reacting a carbamic acid ester (e.g., methyl or ethyl carbamate) with an aromatic olefin under moderate heat (40–150°C) in the presence of an acid catalyst. The molten state of the ester facilitates nucleophilic attack by the olefin, forming the urethane product. Temperature control is critical to avoid side reactions like ester decomposition . For derivatives, substituents on the aromatic ring (e.g., halo, methyl, or methoxy groups) require tailored catalysts to optimize regioselectivity .

Q. How can the structure and purity of N-ethyl phenyl carbamate be confirmed experimentally?

Structural confirmation relies on ¹³C NMR to detect phenol and CO₂ as hydrolysis byproducts, as carbamic acid intermediates decompose rapidly. For purity, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, paired with mass spectrometry (MS) for molecular ion validation (m/z ≈ 165 for the parent ion, C₉H₁₁NO₂). Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition typically observed above 150°C .

Q. What factors govern the stability of N-ethyl phenyl carbamate in acidic environments?

Stability in acidic media (e.g., 0.1 M HClO₄) depends on the absence of transition-metal catalysts. Without palladium(II) complexes, the ester remains intact even at 318 K. However, adding 0.3 M cis-[Pd(en)(H₂O)₂]²⁺ accelerates hydrolysis, yielding phenol (detected via NMR) and CO₂. The rate constant (4 × 10⁻³ min⁻¹) aligns with N-bound carbamic acid decomposition kinetics, suggesting a shared catalytic mechanism .

Advanced Research Questions

Q. How do palladium(II) complexes catalyze the hydrolysis of N-ethyl phenyl carbamate, and what kinetic models explain this behavior?

Palladium(II) acts as a Lewis acid, coordinating to the carbamate’s carbonyl oxygen and polarizing the C=O bond. This lowers the activation energy for nucleophilic attack by water. Kinetic studies show pseudo-first-order behavior under excess Pd(II), with rate constants (~10⁻³ min⁻¹) independent of initial ester concentration. The mechanism likely involves a six-membered transition state, with rate-limiting C–O bond cleavage . Competing pathways (e.g., ester dimerization) are negligible below 0.5 M Pd(II) .

Q. What contradictions exist in reported decomposition pathways of carbamic acid esters, and how can they be resolved?

Discrepancies arise from detecting phenol but not carbamic acid in hydrolysis products. Carbamic acid (NH₂COOH) rapidly decomposes to NH₃ and CO₂ under acidic conditions, evading direct detection. Researchers must use indirect methods, such as trapping NH₃ with ninhydrin or quantifying CO₂ via gas chromatography. Conflicting reports on hydrolysis rates (e.g., solvent effects in acetone vs. acetonitrile) require controlled humidity studies to isolate solvent polarity impacts .

Q. How can N-ethyl phenyl carbamate derivatives be applied in peptidomimetic drug design?

Carbamate esters serve as hydrolytically stable bioisosteres for peptide bonds. For example, in Rivastigmine synthesis, the carbamate group replaces acetylcholinesterase’s labile ester moiety, enhancing metabolic stability. Stepwise synthesis involves:

- Step 1 : Stereoselective coupling of N-ethyl carbamate with a dimethylaminoethyl intermediate using D(+)-O,O'-di(p-toluoyl)tartaric acid in methanol.

- Step 2 : Alkaline hydrolysis (1N NaOH) to deprotect functional groups while preserving the carbamate backbone. This methodology enables precise control over stereochemistry and pharmacophore placement .

Q. What analytical challenges arise in quantifying trace decomposition products of carbamic acid esters?

Trace phenol and CO₂ quantification requires sensitive techniques like GC-MS with headspace sampling or derivatization (e.g., silylation for phenol). For carbamic acid, in-situ FTIR can monitor C=O stretching (1700–1750 cm⁻¹) transiently. Discrepancies between NMR and HPLC data (e.g., unaccounted mass balance) may indicate volatile byproducts or polymerization, necessitating thermogravimetric analysis (TGA) .

Methodological Recommendations

- Synthetic Optimization : Use DOE (Design of Experiments) to screen acid catalysts (e.g., H₂SO₄ vs. p-TsOH) and solvent systems (e.g., acetone/water vs. DMF) for yield improvement .

- Catalytic Studies : Employ stopped-flow UV-Vis spectroscopy to capture Pd(II)-carbamate intermediate formation on millisecond timescales .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict transition-state geometries for hydrolysis, aiding catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。